![molecular formula C22H19N5OS B11932461 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QCA276 is a novel and potent inhibitor of bromodomain and extra-terminal (BET) proteins. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) to degrade BET proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. QCA276 has shown significant potential in cancer therapy due to its ability to inhibit BET proteins with high potency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of QCA276 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The key steps include:
- Formation of the thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine core.
- Introduction of the benzyl and methyl groups.
- Addition of the ethynyl group to the pyrazolyl moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide for the cycloaddition reactions.
Industrial Production Methods
Industrial production of QCA276 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
QCA276 undergoes various chemical reactions, including:
Oxidation: QCA276 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on QCA276.
Substitution: Substitution reactions can introduce new functional groups to the QCA276 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of QCA276 with modified functional groups, which can be used for further research and development.
科学研究应用
QCA276 has a wide range of scientific research applications, including:
Chemistry: QCA276 is used as a building block for the synthesis of PROTACs, which are used to degrade specific proteins.
Biology: QCA276 is used to study the role of BET proteins in gene regulation and epigenetics.
Medicine: QCA276 has shown potential in cancer therapy by inhibiting BET proteins, which are involved in the progression of various cancers.
Industry: QCA276 is used in the development of new therapeutic agents and drug delivery systems.
作用机制
QCA276 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the regulation of gene expression, leading to the degradation of BET proteins. The molecular targets of QCA276 include BRD2, BRD3, and BRD4 proteins. The pathway involved in its mechanism of action includes the recruitment of E3 ubiquitin ligase, which tags the BET proteins for proteasome-mediated degradation.
相似化合物的比较
Similar Compounds
QCA570: Another potent BET inhibitor used in PROTACs.
JQ-1: A well-known BET inhibitor with similar applications.
I-BET762: A BET inhibitor that has advanced into clinical development.
Uniqueness of QCA276
QCA276 is unique due to its high potency and specificity in inhibiting BET proteins. It has an IC50 value of 10 nanomolar and a Ki value of 2.3 nanomolar, making it one of the most effective BET inhibitors available. Its ability to form PROTACs and degrade BET proteins sets it apart from other similar compounds.
属性
分子式 |
C22H19N5OS |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
5-benzyl-13-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C22H19N5OS/c1-15-24-25-21-14-28-13-19-18(10-16-6-4-3-5-7-16)20(29-22(19)27(15)21)9-8-17-11-23-26(2)12-17/h3-7,11-12H,10,13-14H2,1-2H3 |
InChI 键 |
RPBWYZZANXCAJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


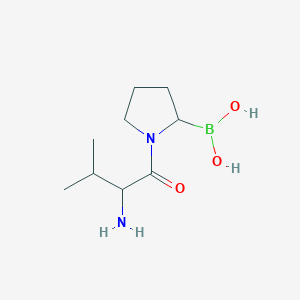
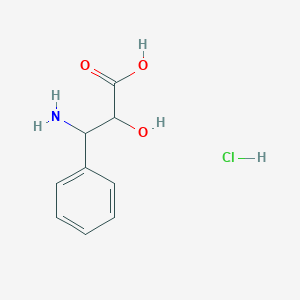
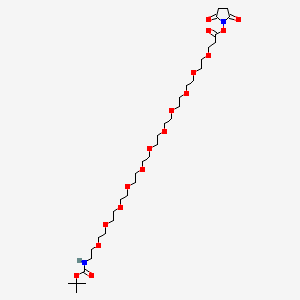

![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
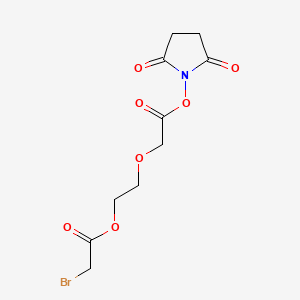
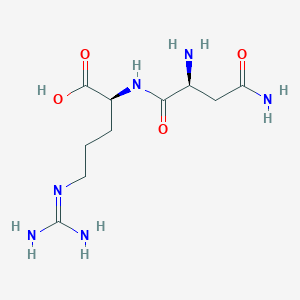

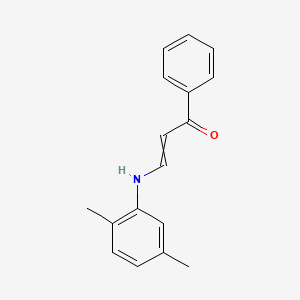

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
